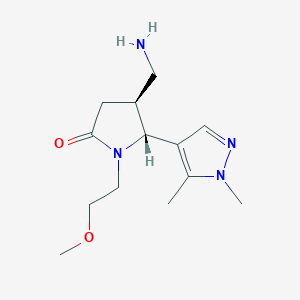
3-methoxy-N-(4-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky substituent that can affect its reactivity and interactions with other molecules .
Preparation Methods
The synthesis of 3-methoxy-N-(4-methylpentan-2-yl)aniline typically involves the reaction of 3-methoxyaniline with 4-methylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
3-methoxy-N-(4-methylpentan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(4-methylpentan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky substituent can affect its binding affinity and specificity, leading to unique biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-methoxy-N-(4-methylpentan-2-yl)aniline can be compared with other similar compounds, such as:
3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Another hindered amine with a different substituent pattern.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: A similar compound with a pyridine ring instead of a benzene ring.
4-methoxy-N-(2-methylpentan-2-yl)aniline: A compound with a different position of the methoxy group. These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-methoxy-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11(3)14-12-6-5-7-13(9-12)15-4/h5-7,9-11,14H,8H2,1-4H3 |
InChI Key |
XXQMQUWLRDNIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13282601.png)
![5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13282613.png)
![2-{[1-(Furan-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13282614.png)
![3-[(Dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13282616.png)
amine](/img/structure/B13282620.png)
![5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13282621.png)


![2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B13282632.png)


![2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol](/img/structure/B13282679.png)

